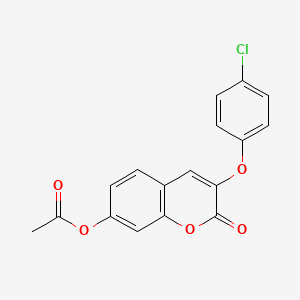
3-(4-Chloro-phenoxy)-7-acetoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the chromen-2-one core, which is further esterified with an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with the chromen-2-one intermediate in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the hydroxyl group on the chromen-2-one core with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
作用機序
The mechanism of action of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a similar chlorophenoxy group but different pharmacological properties.
Clofibrate: A lipid-lowering agent with a chlorophenoxy group but different therapeutic uses.
Uniqueness
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of chromen-2-one and chlorophenoxy groups, making it a versatile molecule for various applications in research and industry.
特性
分子式 |
C17H11ClO5 |
|---|---|
分子量 |
330.7 g/mol |
IUPAC名 |
[3-(4-chlorophenoxy)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11ClO5/c1-10(19)21-14-5-2-11-8-16(17(20)23-15(11)9-14)22-13-6-3-12(18)4-7-13/h2-9H,1H3 |
InChIキー |
OZSGZTFBYXXKIX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
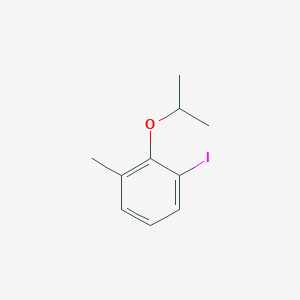
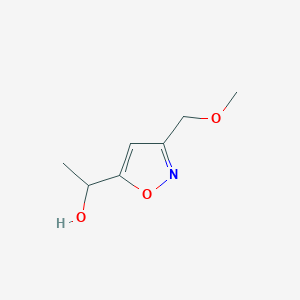


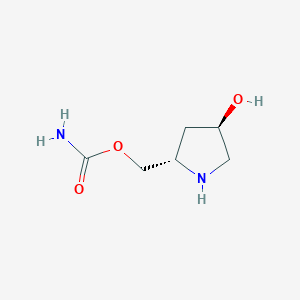
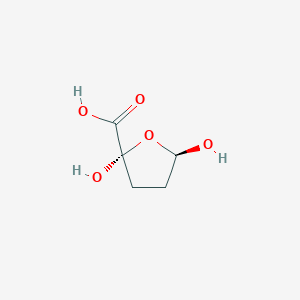
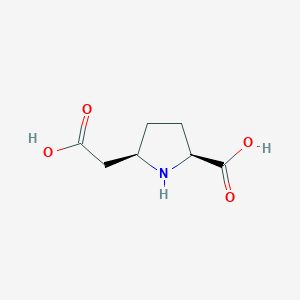

![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
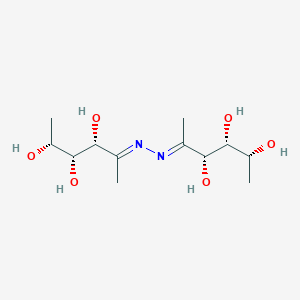

![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
